(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone
CAS No.:
Cat. No.: VC14589205
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one |
| Standard InChI | InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/t15?,16?,17?,20-/m1/s1 |
| Standard InChI Key | DYYYQLXAGIXUGM-VLPJLJSLSA-N |
| Isomeric SMILES | C[C@]12CCCC(C1CCC(=C)C2CC=C3CC(OC3=O)O)(C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C |
Introduction
Chemical Identity and Structural Features
Coronarin D (C₂₀H₃₀O₃; molecular weight: 318.4 g/mol) is characterized by a γ-lactone-furanone moiety fused to a decahydronaphthalene core. Key structural elements include:
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Stereochemistry: Three chiral centers at positions 1S, 4aS, and 8aS dictate its three-dimensional conformation .
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Functional Groups: A 5-hydroxydihydrofuran-2(3H)-one ring and a methylene-substituted bicyclic terpene system .
Table 1: Molecular Data for Coronarin D
Natural Sources and Biosynthesis
Coronarin D is predominantly isolated from Zingiberaceae family plants, including:
Biosynthetic Pathway:
Labdane diterpenes like Coronarin D originate from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization and oxidation to form the decahydronaphthalene core. The furanone moiety arises via lactonization of a γ-hydroxycarboxylic acid intermediate .
In Vitro Production:
Tissue culture of H. coronarium using Murashige and Skoog media increased Coronarin D yield to 3.51% (vs. 2.35% in wild rhizomes) .
Synthetic and Semi-Synthetic Approaches
Total Synthesis
No total synthesis has been reported, but key strategies include:
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Terpene Cyclization: Mimicking biosynthetic pathways to construct the decahydronaphthalene core.
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Lactonization: Acid-catalyzed ring closure to form the furanone .
Semi-Synthetic Modifications
Coronarin D’s 5-hydroxydihydrofuran-2(3H)-one moiety enables diversification via Ugi multicomponent reactions, yielding derivatives with enhanced bioactivity:
Pharmacological Activities
Antimicrobial Effects
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Gram-Positive Bacteria: MIC values range from 4–32 μg/mL against Staphylococcus aureus and Bacillus subtilis .
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Synergy with Antibiotics: Combined with vancomycin, Coronarin D reduced MICs by 4–128-fold against methicillin-resistant S. aureus (MRSA) .
Table 2: Synergistic Activity of Coronarin D with Antibiotics
| Antibiotic | Pathogen | FIC Index* | Effect |
|---|---|---|---|
| Vancomycin | MRSA | 0.25 | Synergistic |
| Ciprofloxacin | B. subtilis | 0.5 | Additive |
| Erythromycin | S. epidermidis | 1.0 | No effect |
*Fractional Inhibitory Concentration Index (FICI): ≤0.5 = synergism; 0.5–1.0 = additive; >1.0 = antagonism .
Anticancer Properties
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Glioblastoma: Induced apoptosis in U87MG cells via ROS-mediated caspase activation (EC₅₀ = 20 μM) .
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Mechanism: Elevated H₂O₂ levels → phosphorylation of ERK and H2AX → G₁/S cell cycle arrest .
Neuroprotective Effects
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Astrocyte Differentiation: Promoted NSC-to-astrocyte conversion in Curcuma aromatica extracts (2-fold increase at 10 μM) .
Pharmacokinetics and Toxicity
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Cytotoxicity: Non-toxic to RAW 264.7 macrophages at ≤50 μM .
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Bioavailability: Limited data; predicted logP = 3.2 suggests moderate blood-brain barrier penetration.
Applications and Future Directions
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